molecular formula C15H11FO2 B14005099 4-Fluoro-2'-hydroxychalcone

4-Fluoro-2'-hydroxychalcone

Cat. No.: B14005099
M. Wt: 242.24 g/mol
InChI Key: BGVXUADKPAJQBF-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a hydroxyl group on the other, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-fluoroacetophenone and 2-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be integrated into the process.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles in biological systems. This can lead to the inhibition of enzymes and disruption of cellular processes. The presence of the fluorine atom and hydroxyl group also influences its binding affinity and specificity towards different targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
  • 3-(4-bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
  • 3-(4-methylphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Uniqueness

3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This influences its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVXUADKPAJQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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